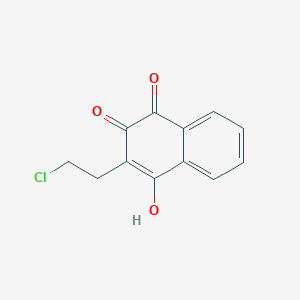
1,4-Difluorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluorocyclohexane is an organic compound with the molecular formula C6H10F2 It is a derivative of cyclohexane where two hydrogen atoms are replaced by fluorine atoms at the 1 and 4 positions
Vorbereitungsmethoden
The synthesis of 1,4-Difluorocyclohexane can be achieved through several methods. One common approach involves the fluorination of cyclohexane using a fluorinating agent such as hydrogen fluoride or a fluorine gas. The reaction typically requires a catalyst and is conducted under controlled conditions to ensure selective fluorination at the 1 and 4 positions. Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
1,4-Difluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkali metals and organometallic compounds.
Oxidation and Reduction: The compound can be oxidized to form difluorocyclohexanone or reduced to form cyclohexane. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are typically used.
Addition Reactions: The compound can participate in addition reactions with halogens and other electrophiles, leading to the formation of various substituted cyclohexanes.
Wissenschaftliche Forschungsanwendungen
1,4-Difluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding the role of fluorine in drug design and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which 1,4-Difluorocyclohexane exerts its effects is primarily through its interactions with other molecules. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,4-Difluorocyclohexane can be compared to other fluorinated cyclohexanes, such as 1,2-Difluorocyclohexane and 1,3-Difluorocyclohexane. These compounds share similar structural features but differ in the position of the fluorine atoms, leading to variations in their chemical properties and reactivity. The unique positioning of the fluorine atoms in this compound gives it distinct characteristics, such as specific conformational preferences and steric effects, which can be advantageous in certain applications.
Eigenschaften
CAS-Nummer |
116199-29-2 |
|---|---|
Molekularformel |
C6H10F2 |
Molekulargewicht |
120.14 g/mol |
IUPAC-Name |
1,4-difluorocyclohexane |
InChI |
InChI=1S/C6H10F2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 |
InChI-Schlüssel |
XVITVIOGDRQODF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


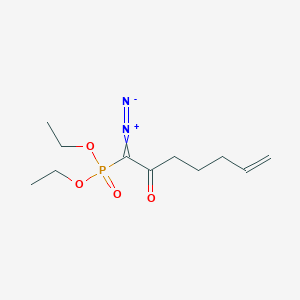
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
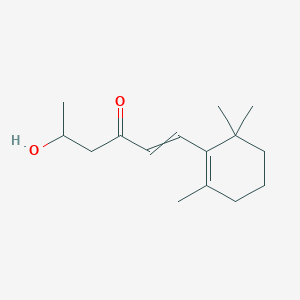
![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)
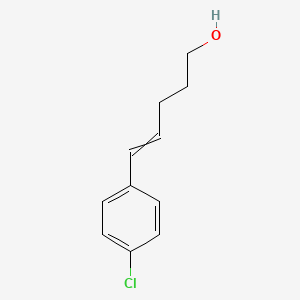
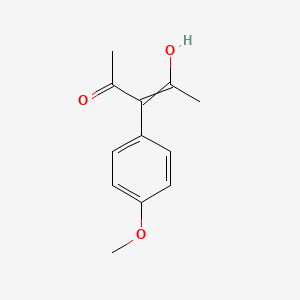
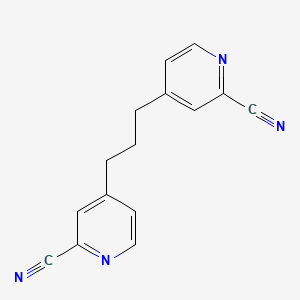
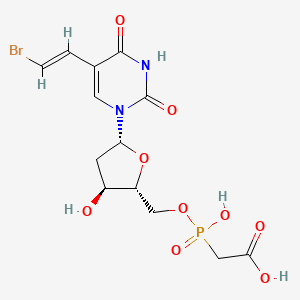
![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)
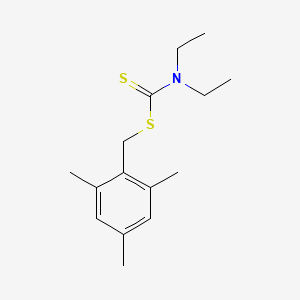
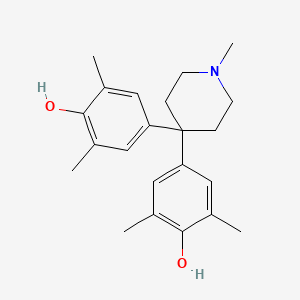
![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)
